REACTION_CXSMILES
|
Cl.Cl.C1([C@H](N[C@H]2CCNC2)C)C2C(=CC=CC=2)C=CC=1.ON1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2N=N1.[CH2:31]([N:33]([CH2:36][CH3:37])[CH2:34][CH3:35])[CH3:32].C(=O)(O)[O-:39].[Na+]>CN(C=O)C.C(OCC)(=O)C>[C:25]1([CH2:32][C:31]([N:33]2[CH2:36][CH2:37][CH2:35][CH2:34]2)=[O:39])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1.2,5.6|
|
Name
|
(S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride
|
Quantity
|
125.3 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=CC=CC2=CC=CC=C12)[C@@H](C)N[C@@H]1CNCC1
|
Name
|
(3-trifluoromethyl)phenylacetic acid
|
Quantity
|
81.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride
|
Quantity
|
84.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
67.3 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
153 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the liquids were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by thin layer silica gel chromatography (chloroform:methanol=19:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |